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Compound of Interest

Compound Name: 3-Amino-2-cyclohexen-1-one

Cat. No.: B1266254 Get Quote

Core Compound Identification and Structure
CAS Number: 5220-49-5[1][2]

IUPAC Name: 3-aminocyclohex-2-en-1-one[1]

Synonyms: 3-Amino-2-cyclohexenone, 1-Amino-3-oxo-1-cyclohexene, 3-

Aminocyclohexenone[1][3]

Molecular Formula: C₆H₉NO[1]

Molecular Weight: 111.14 g/mol [1]

Chemical Class: Enaminone, a class of compounds featuring a conjugated system of an

amine and a ketone.[4][5]

Structure:

SMILES: C1CC(=CC(=O)C1)N[1]

InChI Key: ZZMRPOAHZITKBV-UHFFFAOYSA-N[1][3]

Physicochemical and Safety Data
Table 1: Physical and Chemical Properties
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Property Value Source(s)

Appearance
Light yellow to brown or dark

green powder/crystal.
[6]

Melting Point 129-133 °C (lit.) [7]

Density (Predicted) 1.091 ± 0.06 g/cm³ [7]

Purity
Commercially available at

>95% or >98% purity.
[3]

Table 2: GHS Hazard and Precautionary Statements
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Classification Code Description Source(s)

Hazard Class Skin Irrit. 2 Causes skin irritation. [1][2][3]

Eye Irrit. 2
Causes serious eye

irritation.
[1][2][3]

STOT SE 3
May cause respiratory

irritation.
[1][2][3]

Hazard Statement H315 Causes skin irritation. [1][2]

H319
Causes serious eye

irritation.
[1][2]

H335
May cause respiratory

irritation.
[1][2]

Precautionary

Statement
P261 Avoid breathing dust. [1][6]

P280

Wear protective

gloves/protective

clothing/eye

protection/face

protection.

[3][6]

P302+P352

IF ON SKIN: Wash

with plenty of soap

and water.

[1]

P305+P351+P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

[1][6]

Role in Drug Discovery and Organic Synthesis
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3-Amino-2-cyclohexen-1-one is a key building block for synthesizing heterocyclic compounds

with potential biological activity.[4] Its value lies in its versatile reactivity as a synthon.

Precursor for CXCR2 Antagonists
The 3-aminocyclohex-2-en-1-one core structure is a validated template for developing novel

antagonists for the CXC chemokine receptor 2 (CXCR2), a G-protein coupled receptor

implicated in inflammatory diseases.[8]

Structure-Activity Relationship (SAR) Summary:

A study exploring derivatives of this core identified key structural features influencing CXCR2

inhibitory activity. The SAR can be broken down into three main components of the derivative

molecules: the cyclohexanone core, a phenylthioamide/carboxamide moiety, and a benzyl

amino functionality.[8]

Structure-Activity Relationship (SAR) Map for CXCR2 Antagonists
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Caption: Key SAR findings for 3-aminocyclohex-2-en-1-one derivatives.

Quantitative Data:
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The inhibitory activity of synthesized derivatives was quantified using a CXCR2-specific Tango

assay. The results are presented as IC₅₀ values, indicating the concentration required for 50%

inhibition.

Table 3: CXCR2 Inhibitory Activity of Selected
Derivatives

Compound
ID

Core
Modificatio
n

Phenyl
Carboxamid
e Moiety

Benzyl
Amino
Moiety

IC₅₀ (µM) [a] Source

16
Cyclohexeno

ne
Carboxamide Unsubstituted 5.0 ± 0.1 [8]

CX4338
Cyclohexeno

ne

Thiocarboxa

mide
Unsubstituted 4.2 ± 1.1 [8]

2
Thiazolopyri

midinone
N/A N/A > 50 [8]

3 Quinolinone N/A N/A > 50 [8]

24
Cyclohexeno

ne
Carboxamide 4-F 2.9 ± 0.4 [8]

26
Cyclohexeno

ne
Carboxamide 2-Cl 2.5 ± 0.9 [8]

[a] CXCR2

inhibition was

determined

using the

CXCR2

Tango assay.

Values are

the mean ±

SD of at least

three

independent

determination

s.[8]
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Precursor for Antifungal Agents
3-Amino-2-cyclohexen-1-one is a reactant in the catalyst-free synthesis of 2-amino-5-oxo-4-

phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues. These resulting

compounds have been evaluated for antifungal activity.[9][10][11]

Workflow: Synthesis of Antifungal Tetrahydroquinolines

Arylidenemalononitrile

Reflux in 1-Propanol
(Catalyst-free)

3-Amino-2-cyclohexen-1-one
(CAS 5220-49-5)

2-Amino-5-oxo-4-phenyl-
5,6,7,8-tetrahydroquinoline-

3-carbonitrile Analogues

High Yield

Antifungal Activity Screening
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Caption: General workflow for synthesizing antifungal agents.

Experimental Methodologies
Synthesis of 3-Amino-2-cyclohexen-1-one (from 1,3-
Cyclohexanedione)

Reactants: 1,3-Cyclohexanedione and ammonium acetate.

Apparatus: Three-necked flask equipped for stirring and heating in an oil bath.
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Procedure:

Charge the flask with 1,3-cyclohexanedione (1.0 eq) and ammonium acetate (1.3 eq).

Stir the mixture thoroughly.

Heat the mixture in an oil bath to 110°C for 15 minutes.

Remove from heat and allow to cool to room temperature, upon which the product

solidifies.

For purification, the solid can be recrystallized from a solvent such as ethyl acetate.[6]

Biological Evaluation: CXCR2 Tango Assay
Assay Principle: The Tango™ GPCR assay is a proprietary method used to quantify ligand-

induced receptor activation by measuring the recruitment of β-arrestin to the receptor. This

interaction leads to the cleavage of a transcription factor, which then translocates to the

nucleus and drives the expression of a reporter gene (e.g., luciferase).

General Protocol (as inferred from literature):

Maintain a stable cell line co-expressing the human CXCR2 receptor fused to a

transcription factor and a β-arrestin/protease fusion protein.

Plate the cells in appropriate assay plates and incubate.

Treat the cells with varying concentrations of the test compounds (derivatives of 3-

aminocyclohex-2-en-1-one).

Stimulate the receptor with its cognate chemokine ligand (e.g., CXCL8/IL-8).

Incubate to allow for receptor activation, β-arrestin recruitment, and subsequent reporter

gene expression.

Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase

reporter).
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Data is normalized to controls and IC₅₀ values are calculated from the dose-response

curves.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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